6-chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one typically involves the chlorination of a suitable chromenone precursor. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a chromenone derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromenone core can be oxidized to form quinone derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Substituted chromenone derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives with potential biological activities.
Reduction Reactions: Dihydrochromenone derivatives with altered chemical properties.
Scientific Research Applications
6-Chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 6-Chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one
- 6-Chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one
- 6-Chloro-4-(chloromethyl)-7-propyl-2H-chromen-2-one
Comparison: this compound is unique due to the presence of the ethyl group at the 7-position, which may influence its chemical reactivity and biological activity compared to its methyl and propyl analogs. The ethyl group can affect the compound’s lipophilicity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-4-(chloromethyl)-7-ethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O2/c1-2-7-3-11-9(5-10(7)14)8(6-13)4-12(15)16-11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTPVODSICVDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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